molecular formula C19H16N4O5S2 B2911493 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide CAS No. 848059-70-1

2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide

Cat. No.: B2911493
CAS No.: 848059-70-1
M. Wt: 444.48
InChI Key: OMERGMQTQXCLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide, is a sophisticated synthetic compound designed for advanced pharmacological screening and mechanism of action studies. Its core structure is based on the 2,4-thiazolidinedione (TZD) pharmacophore, a scaffold well-established as a high-affinity ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) , which is a primary target in metabolic disease research, particularly for type 2 diabetes. The incorporation of the 4-nitrophenyl group at the 5-position via a methylidene linker is a common structural modification in medicinal chemistry to influence the compound's electronic properties, binding affinity, and selectivity , often shifting activity towards kinase inhibition or altering PPAR subtype selectivity. The molecule is further elaborated with a pyridine-3-carboxamide moiety, a privileged structure in drug discovery that can contribute to hydrogen bonding and π-stacking interactions with biological targets. Researchers can utilize this compound as a key chemical probe to investigate novel signaling pathways in cancer and metabolic disorders, to study structure-activity relationships (SAR) within the TZD class, and to serve as a precursor in the synthesis of more complex targeted inhibitors. Its complex architecture makes it a valuable tool for exploring polypharmacology and for high-throughput screening campaigns aimed at identifying new therapeutic interventions.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-[5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c1-29-17-14(3-2-8-21-17)16(24)20-9-10-22-18(25)15(30-19(22)26)11-12-4-6-13(7-5-12)23(27)28/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMERGMQTQXCLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide (CAS No. 848059-70-1) is a thiazolidine-based derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A pyridine ring
  • A thiazolidine moiety
  • A nitrophenyl substituent

This unique combination may contribute to its biological properties.

Antitumor Activity

Research indicates that thiazolidine derivatives often exhibit significant antitumor activity. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of the thiazole ring and specific substituents on the phenyl group are crucial for enhancing cytotoxic effects.

CompoundIC50 (µM)Cell Line
Example 11.61 ± 1.92Jurkat (anti-Bcl-2)
Example 21.98 ± 1.22A-431

The structure–activity relationship (SAR) studies suggest that electron-donating groups enhance activity, while bulky groups may hinder it .

Antimicrobial Activity

Thiazolidine derivatives have also been studied for their antimicrobial properties. In vitro assays demonstrated that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

Study on Antitumor Activity

A study conducted on a series of thiazolidine derivatives revealed that modifications at the 4-position of the phenyl ring led to enhanced cytotoxicity against various cancer cell lines. The compound under review was part of this series and exhibited promising results in preliminary tests.

Mechanistic Insights

Further mechanistic studies indicated that compounds with similar structures might induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing substituent effects and bioactivity:

Compound Name/ID Core Structure Key Substituents Pharmacological Activity Reference
Target Compound 2,4-dioxo-1,3-thiazolidinone 5-(4-nitrophenylmethylidene), pyridine-3-carboxamide, methylsulfanyl Not reported (predicted: enhanced COX/LOX inhibition due to electron-withdrawing groups) -
5f (N-(2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide) 4-oxo-1,3-thiazolidinone 4-nitrophenyl, pyridine-4-carboxamide COX-1: 89.28%, COX-2: 52.80%; 15-LOX: 27.36% inhibition; low ulcerogenicity
5d (N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide) 4-oxo-1,3-thiazolidinone 4-chlorophenyl, pyridine-4-carboxamide Moderate COX inhibition (lower than 5f)
P1 (5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide) Pyridine-2-carboxamide 4-chlorophenyl, ethylsulfanyl, trifluoromethyl-thiadiazole Patent example; likely optimized for stability and target binding
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-dihydropyridine Furyl, methoxyphenyl, methylthio Not explicitly reported; dihydropyridines often target calcium channels or enzymes

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-withdrawing groups (NO₂, Cl): Compounds with 4-nitrophenyl (5f) or 4-chlorophenyl (5d) substituents exhibit stronger COX inhibition than those with electron-donating groups. Pyridine-carboxamide position: The target compound’s pyridine-3-carboxamide differs from 5f (pyridine-4-carboxamide), which may alter hydrogen-bonding interactions with enzymatic targets.

Methylsulfanyl vs. Ethylsulfanyl :

  • The methylsulfanyl group in the target compound may confer better metabolic stability compared to bulkier alkylsulfanyl groups (e.g., ethylsulfanyl in P1) due to reduced steric hindrance .

Thiazolidinone vs. Dihydropyridine Cores: Thiazolidinones (target compound, 5f, 5d) primarily target cyclooxygenase (COX) and lipoxygenase (LOX), whereas dihydropyridines (AZ331) are associated with calcium channel modulation. This highlights core-dependent mechanistic divergence .

Research Findings and Data Gaps

  • QSAR Studies : identifies electron-withdrawing groups and hydrophobic substituents as critical for anti-inflammatory activity. The target compound’s 4-nitrophenylmethylidene and methylsulfanyl groups align with these requirements, but experimental validation is needed .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-haloesters or α-haloketones. Subsequent functionalization includes introducing the 4-nitrophenylmethylidene group through Knoevenagel condensation and coupling with the pyridine-3-carboxamide moiety using carbodiimide-mediated amidation. Purification via column chromatography or HPLC (≥98% purity) is critical to isolate intermediates and the final product .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • NMR (1H, 13C) to verify proton and carbon environments, particularly the thiazolidinone carbonyls (2,4-dioxo) and methylsulfanyl group .
  • HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if single crystals are obtained) for definitive structural elucidation, as demonstrated in related thiazolidinone derivatives .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on structurally similar compounds, the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Researchers should:

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood.
  • Follow first-aid measures for skin/eye contact (immediate rinsing with water) and seek medical attention for persistent irritation .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in pharmacological studies?

  • Methodological Answer : Thiazolidinone derivatives often target enzymes like aldose reductase or protein tyrosine phosphatases. For this compound, computational docking studies (e.g., AutoDock Vina) can predict binding affinities to active sites, while in vitro assays (e.g., enzyme inhibition kinetics) validate activity. The 4-nitrophenyl group may enhance electron-withdrawing effects, stabilizing interactions with catalytic residues .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., enol-keto tautomers in the thiazolidinone ring) or impurities. Solutions include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • HPLC-MS to identify impurities or degradation products .

Q. What structure-activity relationship (SAR) insights can guide optimization of this compound?

  • Methodological Answer : Key SAR considerations:

  • Thiazolidinone core : Modifying the 2,4-dioxo moiety affects hydrogen-bonding interactions with targets.
  • 4-Nitrophenylmethylidene group : Electron-withdrawing substituents enhance electrophilicity, potentially improving enzyme inhibition.
  • Methylsulfanyl group : Replacing with sulfone or sulfonamide may alter solubility and bioavailability .

Q. What computational tools are recommended for studying this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations (Gaussian, ORCA) to model reaction pathways (e.g., Knoevenagel condensation).
  • Molecular dynamics simulations (GROMACS) to study conformational stability in aqueous vs. lipid environments.
  • ADMET prediction tools (SwissADME) to estimate pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.